molecular formula C11H15NO2S B569353 Methiocarb-d3 CAS No. 1581694-94-1

Methiocarb-d3

Cat. No. B569353
CAS RN: 1581694-94-1
M. Wt: 228.324
InChI Key: YFBPRJGDJKVWAH-HPRDVNIFSA-N
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Description

Methiocarb-d3 is a deuterium-labeled version of Methiocarb . It is a carbamate pesticide that protects crops from insects and fungus . The molecular formula of Methiocarb-d3 is C11H15NO2S .


Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The IUPAC name of Methiocarb-d3 is (3,5-dimethyl-4-methylsulfanylphenyl) N - (trideuteriomethyl)carbamate . The InChI is InChI=1S/C11H15NO2S/c1-7-5-9 (14-11 (13)12-3)6-8 (2)10 (7)15-4/h5-6H,1-4H3, (H,12,13)/i3D3 .


Chemical Reactions Analysis

Methiocarb-d3 is the deuterium labeled Methiocarb . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Physical And Chemical Properties Analysis

The molecular weight of Methiocarb-d3 is 228.33 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Exact Mass is 228.10118013 g/mol and the Monoisotopic Mass is also 228.10118013 g/mol . The Topological Polar Surface Area is 63.6 Ų .

Mechanism of Action

Target of Action

Methiocarb-d3, a deuterium-labeled version of Methiocarb , primarily targets acetylcholinesterase (AChE) . AChE is an essential enzyme that breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system. By inhibiting AChE, Methiocarb-d3 disrupts normal nerve function .

Mode of Action

Methiocarb-d3 acts by inhibiting the activity of AChE . The carbamate functional group in Methiocarb can be cleaved by cholinesterase to result in the carbamate, which binds to the cholinesterase, and the phenol . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine, which can disrupt nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by Methiocarb-d3 is the cholinergic pathway, specifically the breakdown of acetylcholine by AChE . By inhibiting AChE, Methiocarb-d3 disrupts this pathway, leading to an accumulation of acetylcholine and potential overstimulation of the nervous system.

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The inhibition of AChE by Methiocarb-d3 leads to an accumulation of acetylcholine, which can disrupt nerve signal transmission . This disruption can lead to a variety of effects, depending on the organism and exposure level. For example, Methiocarb-d3 has been shown to be toxic to certain strains of western flower thrips and land snails, and induces mortality in citrus mites .

Safety and Hazards

Methiocarb-d3 is fatal if swallowed, toxic in contact with skin, and fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Methiocarb-d3 and other deuterium-labeled compounds could have important roles in future research and applications.

properties

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenyl) N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBPRJGDJKVWAH-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methiocarb-d3

CAS RN

1581694-94-1
Record name 1581694-94-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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